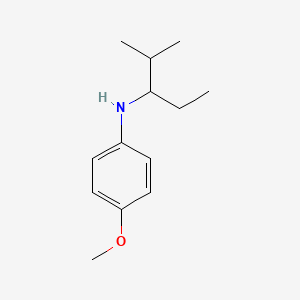![molecular formula C10H17N3 B13287264 2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine](/img/structure/B13287264.png)
2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused to a pyrazine ring, with a 2-methylpropyl substituent at the second position. This compound is part of the broader class of pyrazolo[1,5-A]pyrazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine typically involves multi-step processes. One common method includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired pyrazolo[1,5-A]pyrazine structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to inhibit key enzymes and proteins involved in disease processes. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial and antifungal activities.
5H-pyrrolo[2,3-b]pyrazine: Shows higher activity in kinase inhibition.
Uniqueness
2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-A]pyrazines .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-methylpropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H17N3/c1-8(2)5-9-6-10-7-11-3-4-13(10)12-9/h6,8,11H,3-5,7H2,1-2H3 |
InChI Key |
BUASMAGAVKHWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2CCNCC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



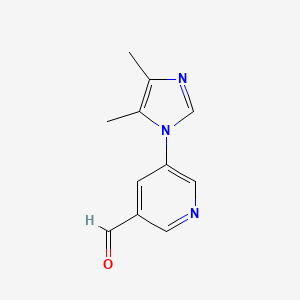


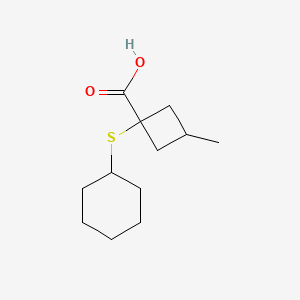
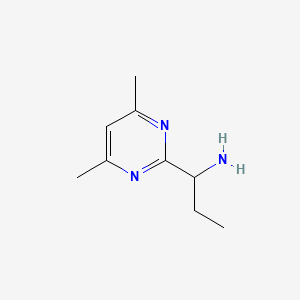

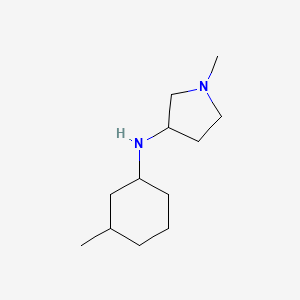
![8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13287249.png)
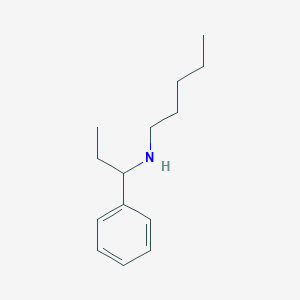


![2-{[(2,3-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13287267.png)
